Kaempferol 3-O-arabinoside
Overview
Description
Kaempferol 3-O-arabinoside is a flavonoid glycoside, specifically a type of antioxidant flavonoid. It is isolated from the ethyl acetate fraction obtained from the leaves of Nectandra hihua . This compound is known for its significant antioxidant properties, which contribute to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase .
Industrial Production Methods: The industrial production of kaempferol-3-O-arabinoside typically involves extraction from plant sources. The leaves of Nectandra hihua are processed to obtain the ethyl acetate fraction, from which kaempferol-3-O-arabinoside is isolated .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert kaempferol-3-O-arabinoside to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Acetylated and benzoylated kaempferol derivatives.
Scientific Research Applications
Kaempferol 3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and for the synthesis of other flavonoid derivatives.
Biology: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidant formulations for cosmetics and food products.
Mechanism of Action
Kaempferol 3-O-arabinoside exerts its effects through several molecular mechanisms:
Comparison with Similar Compounds
Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:
Kaempferol-3-O-glucoside: Another glycoside of kaempferol with a glucose moiety.
Kaempferol-3-O-rutinoside: A glycoside with a rutinose moiety.
Quercetin-3-O-glucoside: A similar flavonoid glycoside with a glucose moiety but derived from quercetin.
This compound stands out due to its specific antioxidant properties and its potential therapeutic applications in cancer research.
Biological Activity
Kaempferol 3-O-arabinoside, a flavonoid glycoside, is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the detailed mechanisms of action, pharmacological effects, and relevant research findings associated with this compound.
Overview of this compound
- Chemical Structure : this compound is a glycoside of kaempferol, characterized by the presence of an arabinose sugar moiety at the 3-position of the flavonoid backbone. Its molecular formula is .
- Source : It is predominantly found in various plants, particularly in Polygonum aviculare and other species rich in flavonoids .
Antioxidant Activity
This compound exhibits potent antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) . This activity is crucial for mitigating oxidative stress, which is implicated in various diseases.
Anti-inflammatory Effects
The compound inhibits the NF-κB signaling pathway, which plays a significant role in inflammatory responses. Research indicates that this compound suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages .
Anticancer Properties
This compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. It downregulates cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anticancer effects .
Pharmacological Activities
Case Studies
- Oxidative Stress Mitigation : A study demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide, preserving mitochondrial integrity and reducing DNA damage .
- Inflammation Reduction : In vitro experiments showed that treatment with this compound led to a marked decrease in nitric oxide production in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Apoptosis : Research indicated that this compound could induce apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVUDWOQYYWXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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